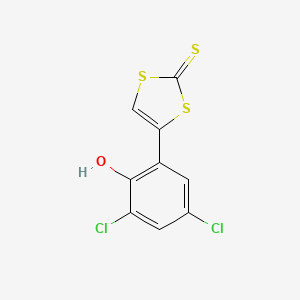
4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dithiole-thione ring attached to a dichlorohydroxyphenyl group, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with carbon disulfide and a base, followed by cyclization to form the dithiole-thione ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiole-thione ring to dithiol or thiol derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted phenyl derivatives. These products can have different chemical and biological properties, making them useful for further applications .
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Medicine: Potential therapeutic agent for treating infections and cancer, with ongoing research into its efficacy and safety.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione involves its interaction with cellular targets and pathways. The compound can inhibit enzymes and disrupt cellular processes by binding to active sites or altering protein structures. Its antimicrobial and anticancer effects are attributed to its ability to generate reactive oxygen species and induce oxidative stress in target cells .
Comparación Con Compuestos Similares
Similar Compounds
Bithionol: An antibacterial and anthelmintic compound with a similar dichlorohydroxyphenyl structure.
4-(3,5-Dichloro-2-hydroxyphenyl)methyl]amino]-2-hydroxy-benzoic acid: Another compound with a dichlorohydroxyphenyl group, used in different therapeutic applications.
Uniqueness
4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione is unique due to its dithiole-thione ring, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile chemical and therapeutic agent .
Propiedades
Número CAS |
91859-38-0 |
|---|---|
Fórmula molecular |
C9H4Cl2OS3 |
Peso molecular |
295.2 g/mol |
Nombre IUPAC |
4-(3,5-dichloro-2-hydroxyphenyl)-1,3-dithiole-2-thione |
InChI |
InChI=1S/C9H4Cl2OS3/c10-4-1-5(8(12)6(11)2-4)7-3-14-9(13)15-7/h1-3,12H |
Clave InChI |
KYWUZHLJZLSJIC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C2=CSC(=S)S2)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)
![1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate](/img/structure/B14353650.png)
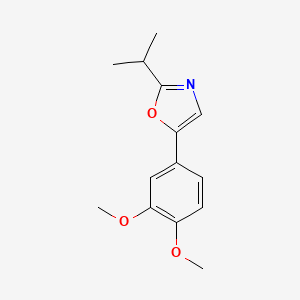
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quino lin-4-amine](/img/structure/B14353667.png)

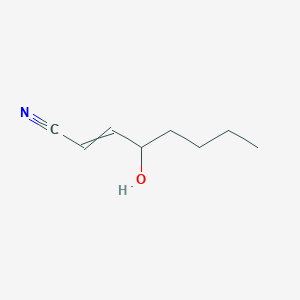
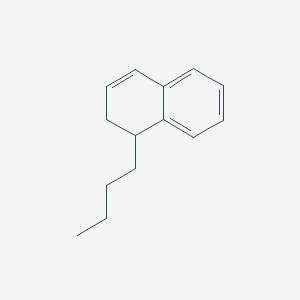
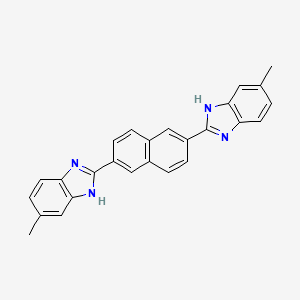
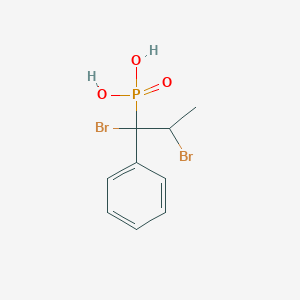
![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol](/img/structure/B14353700.png)
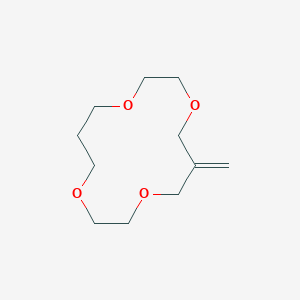

![1-[(2-Hydroxy-1,2-diphenylhydrazinyl)oxy]ethan-1-one](/img/structure/B14353725.png)
![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/structure/B14353726.png)
